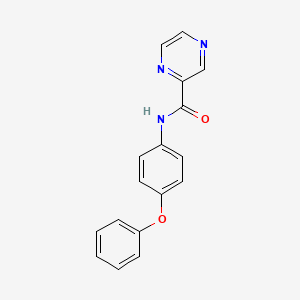![molecular formula C17H15N5O B5562279 7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)
7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, employing substrates like 3-amino-1,2,4-triazole and various aldehydes or ketones. For instance, Lahmidi et al. (2019) synthesized a novel derivative by condensing 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, a method that may be analogous to synthesizing the compound of interest. Komykhov et al. (2017) explored three-component condensations to generate related structures, highlighting the versatility of synthetic approaches to access this chemical space (Lahmidi et al., 2019) (Komykhov et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using X-ray single crystal diffraction (XRD) and various spectroscopic techniques, including NMR and IR spectroscopy. These analyses provide insight into the geometrical parameters, confirm the intended structural features, and allow for comparison with theoretical models, as seen in the work by Lahmidi et al. (2019). Hirshfeld surface analysis and DFT calculations further complement the structural elucidation, offering detailed insights into intermolecular interactions (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their participation in further synthetic transformations, enabling the introduction of diverse functional groups. The regioselective synthesis techniques developed by Massari et al. (2017) for related triazolopyrimidine derivatives underscore the potential for chemical modifications, which can significantly influence the molecule's physical and chemical properties, as well as its biological activity (Massari et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Tuberculostatic Activity : Research has shown that structural analogs similar to the mentioned compound have been synthesized and evaluated for their tuberculostatic activity. The study aimed to develop promising antituberculous agents through the modification of existing compounds. The findings suggest a potential application in the treatment of tuberculosis, with structure-activity relationships providing insights for further development (Titova et al., 2019).
Antimicrobial Activity : Another study focused on the synthesis of novel quinoline, chromene, and pyrazole derivatives bearing the triazolopyrimidine moiety. These compounds were tested for their antimicrobial activity, and some showed promising results. This research highlights the compound's potential in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Abu‐Hashem & Gouda, 2017).
Anticancer and Anti-inflammatory Applications : Further investigations have extended into exploring the potential anticancer and anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. These studies aim to identify new therapeutic agents with improved efficacy and safety profiles for treating various cancers and inflammatory conditions. The research underscores the compound's versatility and potential in medicinal chemistry and drug development (Rahmouni et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
11-(2-ethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-3-12-6-4-5-7-13(12)21-9-8-14-15(16(21)23)11(2)20-17-18-10-19-22(14)17/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMPJBLBZREGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC3=C(C2=O)C(=NC4=NC=NN34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Ethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)
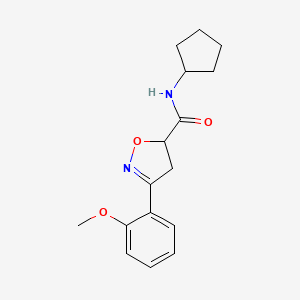
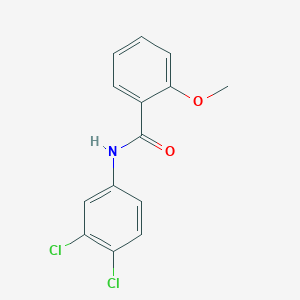
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)
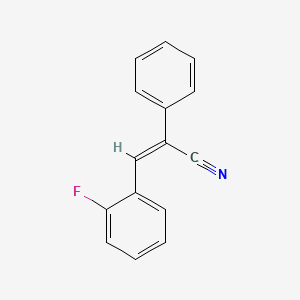
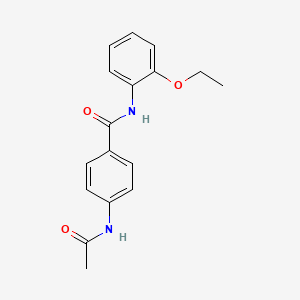
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
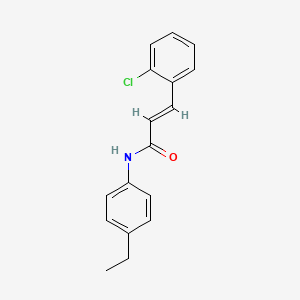
![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)
